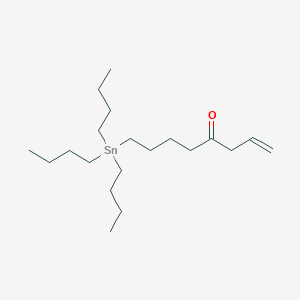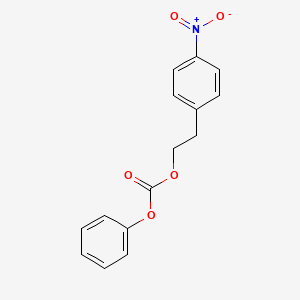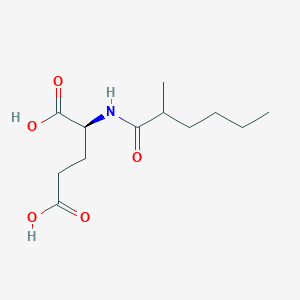![molecular formula C16H14BrIO B12607566 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918304-51-5](/img/structure/B12607566.png)
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is a complex organic compound that features both bromine and iodine substituents on a benzene ring, along with an ether linkage to a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative followed by the introduction of the phenylbutenyl group through etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both bromine and iodine atoms allows for selective reactivity, enabling precise modifications to the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodobenzene: Lacks the phenylbutenyl group, making it less complex.
1-Iodo-3-bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of the phenylbutenyl group.
1-Bromo-3-iodo-2-phenoxybenzene: Contains a phenoxy group instead of the phenylbutenyl group.
Uniqueness
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is unique due to the combination of bromine and iodine substituents along with the phenylbutenyl ether linkage
Properties
CAS No. |
918304-51-5 |
|---|---|
Molecular Formula |
C16H14BrIO |
Molecular Weight |
429.09 g/mol |
IUPAC Name |
1-bromo-3-iodo-2-(2-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C16H14BrIO/c1-2-12(13-7-4-3-5-8-13)11-19-16-14(17)9-6-10-15(16)18/h2-10H,11H2,1H3 |
InChI Key |
AIUUKEHFQIWTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(COC1=C(C=CC=C1I)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)

![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)


![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)

